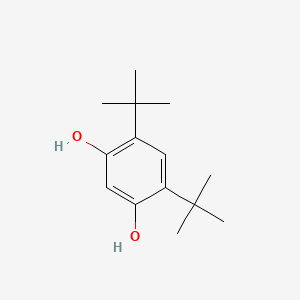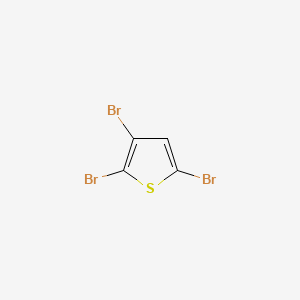
2,3,5-Tribromothiophène
Vue d'ensemble
Description
2,3,5-Tribromothiophene is a halogenated thiophene, a sulfur heterocycle, that serves as an intermediate in the synthesis of various thiophene derivatives. It is characterized by the presence of three bromine atoms attached to the thiophene ring, which makes it a valuable building block in organic synthesis due to its reactivity towards nucleophilic substitution and coupling reactions 10.
Synthesis Analysis
The synthesis of 2,3,5-Tribromothiophene has been described as a bromination reaction of thiophene, followed by a reduction process. One method involves adding bromine to a mixture of thiophene and chloroform, followed by treatment with ethanolic potassium hydroxide10. Another approach uses bromination to give 2,3,5-tribromothiophene, which is then reduced by zinc in acetic acid, achieving an overall yield of 72.6% . These methods highlight the importance of controlling reaction conditions to prevent uncontrolled reactions, especially when scaling up10.
Molecular Structure Analysis
The molecular structure of 2,3,5-Tribromothiophene is not directly discussed in the provided papers. However, the structure of related brominated thiophenes has been determined using techniques such as NMR and X-ray crystallography, which are essential tools for confirming the identity and purity of such compounds .
Chemical Reactions Analysis
2,3,5-Tribromothiophene is a versatile intermediate for various chemical transformations. It can undergo lithiation followed by silylation, yielding different silylated thiophenes depending on the reagents' ratio . It also serves as a precursor for the synthesis of 3-bromothiophene . Furthermore, the bromine atoms on the thiophene ring can facilitate coupling reactions, such as Suzuki coupling, to produce polythiophenes and other thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,5-Tribromothiophene are not explicitly detailed in the provided papers. However, the properties of brominated thiophenes generally include high crystallinity and the ability to polymerize under certain conditions, as evidenced by the spontaneous solid-state polymerization of some 2,5-dibromothiophene derivatives . The reactivity of the bromine atoms also plays a crucial role in the compound's behavior in various chemical reactions .
Applications De Recherche Scientifique
Synthèse Organique
Le 2,3,5-Tribromothiophène est un composé précieux en synthèse organique. Il sert de précurseur à divers dérivés bromés du thiophène, qui sont des intermédiaires importants dans la synthèse de molécules complexes. Par exemple, il a été utilisé dans la synthèse du 2,5-bis(dicyanométhylène)-3-bromo-2,5-dihydrothiophène, un composé ayant des applications potentielles dans l'électronique organique .
Recherche Pharmaceutique
En recherche pharmaceutique, le this compound est utilisé dans la synthèse de molécules bioactives. Il a été impliqué dans le développement d'un capteur ampérométrique robuste pour la détection du lactate dans la matrice extracellulaire des cellules cancéreuses, ce qui est crucial pour comprendre l'état métabolique des tumeurs .
Science des Matériaux
L'utilité du composé s'étend à la science des matériaux, où il est utilisé dans la création de nouveaux polymères microporeux conjugués. Ces polymères ont des applications dans la capture et le stockage de l'iode volatil, ce qui est important pour les efforts de remédiation environnementale .
Études Environnementales
Le this compound est également étudié en sciences environnementales, en particulier en spectrométrie de masse pour comprendre son comportement et sa décomposition dans diverses conditions. Ces connaissances sont essentielles pour évaluer l'impact environnemental des composés bromés .
Chimie Analytique
En chimie analytique, le this compound est utilisé comme étalon dans diverses méthodes chromatographiques et spectroscopiques. Ses pics d'isotopes de brome bien définis en font un excellent composé pour le développement et l'étalonnage de méthodes .
Recherche Agricole
Le composé trouve des applications en recherche agricole, où ses dérivés sont explorés pour leur utilisation potentielle comme pesticides ou herbicides. La débromation régiosélective du this compound a été étudiée pour synthétiser des dibromothiophènes isomériquement purs, ce qui pourrait conduire à de nouveaux produits agrochimiques .
Études de Biochimie
En biochimie, le this compound est utilisé dans des études impliquant des processus catalytiques de hydro-débromation régiosélective. La compréhension de ces processus est cruciale pour la synthèse de composés biologiquement actifs .
Applications Industrielles
Enfin, dans les applications industrielles, le this compound est impliqué dans la synthèse d'intermédiaires pour les colorants, les pigments et autres produits chimiques de performance. Sa réactivité avec divers agents organiques et inorganiques ouvre des voies pour la synthèse d'une large gamme de produits industriels .
Mécanisme D'action
Safety and Hazards
2,3,5-Tribromothiophene may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
Propriétés
IUPAC Name |
2,3,5-tribromothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr3S/c5-2-1-3(6)8-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNDSLDRLEELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062862 | |
| Record name | Thiophene, 2,3,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3141-24-0 | |
| Record name | 2,3,5-Tribromothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2,3,5-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3141-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 2,3,5-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2,3,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-tribromothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-Tribromothiophene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX5MEU6VFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3,5-tribromothiophene useful in organic synthesis?
A1: 2,3,5-Tribromothiophene is a versatile building block in organic synthesis because of the reactivity difference between the α (2- and 5-) and β (3- and 4-) positions. This allows for regioselective cross-coupling reactions, enabling the controlled synthesis of complex thiophene derivatives [, ].
Q2: Can you provide examples of regioselective reactions with 2,3,5-tribromothiophene?
A2: Research has demonstrated site-selective Suzuki-Miyaura reactions on 2,3,5-tribromothiophene, allowing for the controlled introduction of aryl groups at the 5-, 2-, and 3- positions sequentially [, ]. This enables the synthesis of 5-aryl-2,3-dibromothiophenes, 2,5-diaryl-3-bromothiophenes, and 2,3,5-triarylthiophenes, showcasing the potential for building diverse thiophene-based structures.
Q3: Beyond Suzuki-Miyaura reactions, are there other transformations possible with 2,3,5-tribromothiophene?
A3: Yes, 2,3,5-tribromothiophene can undergo regioselective hydrodebromination. Studies have explored sterically hindered palladium catalysts to selectively remove bromine atoms []. While achieving high selectivity and complete conversion simultaneously remains challenging due to the background reactivity with sodium borohydride, optimization of reaction conditions allows for a degree of control over the debromination process.
Q4: What are the challenges associated with the hydrodebromination of 2,3,5-tribromothiophene?
A4: The high reactivity of sodium borohydride with bromothiophenes makes it difficult to achieve both high selectivity and complete conversion during hydrodebromination []. This often leads to overdebromination, limiting the yield of the desired product.
Q5: Can 2,3,5-tribromothiophene be used in materials science applications?
A6: Research has explored the use of 2,3,5-tribromothiophene as a building block for conjugated microporous polymers (CMPs) []. The resulting SCMPs exhibit high surface areas and strong adsorption capabilities for iodine, demonstrating potential for applications in environmental remediation.
Q6: What spectroscopic techniques are used to characterize 2,3,5-tribromothiophene?
A7: Common techniques include vibrational spectroscopy (FTIR and Raman) [], solid-state NMR (¹³C CP/MAS) [], and potentially gas chromatography-mass spectrometry (GC-MS) for analysis of reaction mixtures.
Q7: Are there alternative synthesis routes to access specific dibromothiophene isomers?
A8: Yes, 2,3-dibromothiophene can be synthesized through regioselective debromination of 2,3,5-tribromothiophene using zinc in acetic acid []. This method offers an alternative route to access this specific isomer, which is valuable for further functionalization and exploration of its unique properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








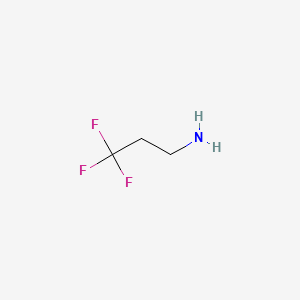
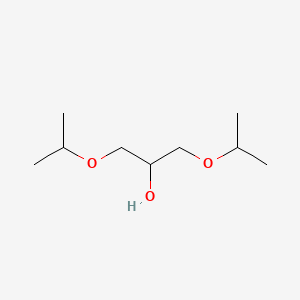



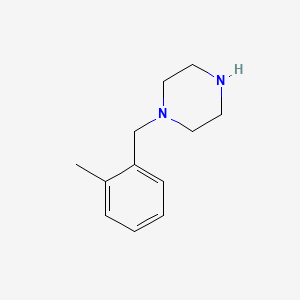
![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)

